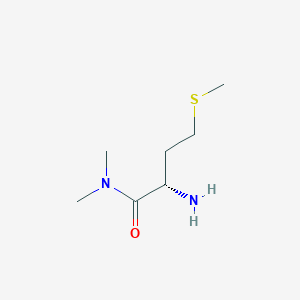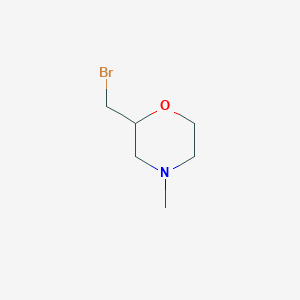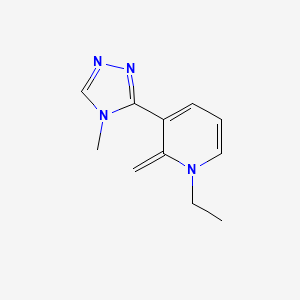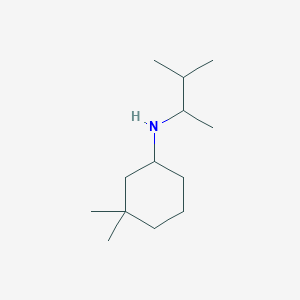
(2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide: is an organic compound with a unique structure that includes an amino group, a dimethylated amide, and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S)-2-amino-4-(methylsulfanyl)butanoic acid.
Amidation Reaction: The carboxylic acid group of the starting material is converted to an amide using reagents like dimethylamine and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
科学的研究の応用
Chemistry
(2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can influence the compound’s activity and specificity in various biological pathways.
類似化合物との比較
Similar Compounds
- (2S)-N-[(4,4-dimethylcyclohexyl)methyl]-2-ethanesulfonamido-4-(methylsulfanyl)butanamide
- (2S)-2-amino-4-(methylsulfanyl)-N-[(1-propylcyclopropyl)methyl]butanamide
- (2S)-2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(methylsulfanyl)butanamide
Uniqueness
(2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylated amide group and methylsulfanyl group differentiate it from other similar compounds, making it a valuable molecule for targeted research and applications.
特性
分子式 |
C7H16N2OS |
|---|---|
分子量 |
176.28 g/mol |
IUPAC名 |
(2S)-2-amino-N,N-dimethyl-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C7H16N2OS/c1-9(2)7(10)6(8)4-5-11-3/h6H,4-5,8H2,1-3H3/t6-/m0/s1 |
InChIキー |
NJAVVXLRMYVVLK-LURJTMIESA-N |
異性体SMILES |
CN(C)C(=O)[C@H](CCSC)N |
正規SMILES |
CN(C)C(=O)C(CCSC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13254335.png)

![4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13254351.png)
![2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol](/img/structure/B13254352.png)
![2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13254353.png)

![3-[(Methylsulfanyl)methyl]piperidine](/img/structure/B13254369.png)
![6-Chloro-3-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13254371.png)




![3-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13254393.png)

